molecular formula C7H6N2O4 B1666348 2-Amino-5-nitrobenzoic acid CAS No. 616-79-5

2-Amino-5-nitrobenzoic acid

Cat. No.: B1666348
CAS No.: 616-79-5
M. Wt: 182.13 g/mol
InChI Key: RUCHWTKMOWXHLU-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the nitro group at the fifth carbon of the benzene ring. This compound is known for its applications in the synthesis of dyes and pharmaceuticals .

Mechanism of Action

Target of Action

It is known to be used as an intermediate for dyes and pharmaceuticals .

Biochemical Pathways

It is known to be used in the preparation of nitro substituted quinazolones , which suggests it may be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

As an intermediate in chemical reactions, its primary role is likely in the synthesis of other compounds, such as dyes and pharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-nitrobenzoic acid. It should be stored in a cool, dry, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nitroreductases, enzymes that catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of this compound, facilitating its conversion into other biologically active compounds . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their regulatory functions.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression patterns. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ordinary conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the key pathways is the reduction of the nitro group to an amino group by nitroreductases. This reaction is essential for the biotransformation of the compound into other biologically active molecules. Additionally, this compound can influence metabolic flux by interacting with enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can result in changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its interactions with extracellular matrix components and other binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . The localization of the compound within different subcellular compartments can determine its specific effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position .

Another method involves the oxidation of 5-nitroisatin. In this process, 5-nitroisatin is dissolved in a sodium hydroxide solution and then treated with hydrogen peroxide at controlled temperatures. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2,5-Diaminobenzoic acid.

    Substitution: Various azo compounds depending on the coupling agent used.

    Oxidation: 2-Nitro-5-nitrosobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Amino-5-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes and pigments. Its derivatives are used in the preparation of complex organic molecules.

    Biology: It is used in biochemical assays and as a reagent in the study of enzyme activities.

    Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-6-nitrobenzoic acid
  • 5-Amino-2-nitrobenzoic acid

Uniqueness

2-Amino-5-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This positioning allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-amino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCHWTKMOWXHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060668
Record name Benzoic acid, 2-amino-5-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-79-5
Record name 2-Amino-5-nitrobenzoic acid
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Record name Benzoic acid, 2-amino-5-nitro-
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Record name 2-AMINO-5-NITROBENZOIC ACID
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Record name 2-AMINO-5-NITROBENZOIC ACID
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Record name Benzoic acid, 2-amino-5-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-amino-5-nitrobenzoic acid?

A1: this compound is an organic compound with the molecular formula C7H6N2O4. It has a molecular weight of 182.13 g/mol. Spectroscopic data reveals characteristic peaks in infrared (IR) spectroscopy corresponding to the various functional groups present, including the carboxyl and amino groups. []

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a versatile building block in organic synthesis. For instance, it is employed in the preparation of substituted tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acids, which have exhibited promising antibacterial activity, particularly against Gram-positive bacteria. [] Additionally, it can be reacted with phosphorus pentachloride and urea to synthesize 2,4-dichloro-6-nitroquinazoline in a one-pot reaction. []

Q3: Can you explain the use of this compound in studying penicillin-V amidase?

A3: Researchers have cleverly utilized a derivative of this compound, specifically 2-nitro-5-(phenoxyacetamido)-benzoic acid, as a substrate to develop a colorimetric assay for penicillin-V amidase. [] This enzyme is crucial for hydrolyzing penicillin-V to produce 6-aminopenicillanic acid, a key intermediate in synthesizing semisynthetic penicillins. This assay leverages the release of the chromophore, this compound, upon hydrolysis, which can be detected at 405 nm, allowing for the quantification of penicillin-V amidase activity. []

Q4: What are the potential applications of organotin(IV) complexes derived from this compound?

A4: Research indicates that organotin(IV) carboxylate complexes derived from this compound, particularly triphenyltin(IV) complexes, demonstrate promising in vitro antibacterial activity against Gram-positive bacteria. [] These findings suggest potential applications of these complexes as antibacterial agents. Further research is needed to explore their efficacy, safety, and potential for development into novel antibacterial therapies.

Q5: How does this compound interact with metal ions?

A5: Studies investigating magnesium complexes with this compound reveal that the compound coordinates with the metal ion through its carboxylate oxygen atoms. [] This interaction leads to the formation of supramolecular structures stabilized by hydrogen bonding, offering insights into the coordination chemistry of this compound.

Q6: What research has been conducted on the environmental impact of this compound?

A6: While the provided research articles primarily focus on synthetic and biological applications of this compound, one study sheds light on the microbial transformation of nitroaromatic compounds, including those structurally related to this compound, in sewage effluent. [] This research highlights the potential for biodegradation of such compounds in the environment and the formation of various metabolites, including potentially persistent and toxic ones. Further investigations are necessary to fully understand the environmental fate and potential risks associated with this compound and its derivatives.

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